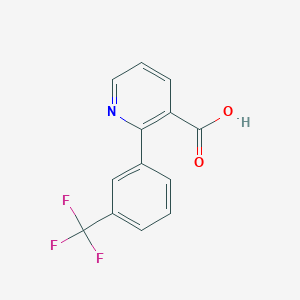

2-(3-(Trifluoromethyl)phenyl)nicotinic acid

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGINJLWZIAQNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680774 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635325-17-6 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .

For example, a typical synthetic route might involve the reaction of 3-(trifluoromethyl)phenylboronic acid with 2-bromonicotinic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-(3-(Trifluoromethyl)phenyl)nicotinic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more robust catalysts and reagents to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. In one protocol:

-

Reagents : 2-Chloronicotinic acid reacts with 3-trifluoromethyl phenol using a solid superacid catalyst (e.g., sulfated zirconia) in toluene .

-

Conditions : Reflux at 110–120°C with azeotropic water removal for 4–12 hours.

-

Yield : Up to 85% of 3-(trifluoromethyl)phenyl 2-chloronicotinic acid ester .

| Parameter | Details |

|---|---|

| Catalyst | Solid superacid (e.g., sulfated ZrO₂) |

| Solvent | Toluene or dichloromethane |

| Temperature | 110–120°C |

| Reaction Time | 4–12 hours |

This ester serves as a precursor for herbicides like diflufenican .

Hydrolysis of Cyano Intermediates

The nitrile group in related intermediates is hydrolyzed to carboxylic acids under alkaline conditions:

-

Reagents : 3-Cyano-4-trifluoromethylpyridine treated with 70% NaOH in ethanol .

-

Conditions : Reflux for 6 hours followed by acidification with dilute HCl.

-

Outcome : Quantitative conversion to 2,6-dichloro-4-trifluoromethylnicotinic acid .

Hydrogenolysis for Dehalogenation

Chlorine substituents are removed via catalytic hydrogenolysis:

-

Conditions : 80°C under 1.8 MPa H₂ pressure.

-

Result : Selective dechlorination at the 2- and 6-positions yields 4-trifluoromethylnicotinic acid .

Amidation and Urea Formation

The carboxylic acid reacts with amines or urea derivatives:

-

Example : Reaction with 3-(trifluoromethyl)phenyl urea in methanol under reflux forms a urea-linked derivative .

-

Conditions : Glacial acetic acid as catalyst, 5-hour reflux.

Cyclocondensation Reactions

The compound participates in cyclization to form heterocyclic scaffolds:

-

Building Blocks : Ethyl 4,4,4-trifluoro-3-oxobutanoate or trifluoroacetate derivatives .

-

Application : Synthesizes trifluoromethylpyridine (TFMP) agrochemicals like fluazifop and haloxyfop .

Ortho-Directed Lithiation

The trifluoromethyl group directs regioselective lithiation:

-

Reagents : N-pivaloylaniline derivatives treated with LDA (lithium diisopropylamide) .

-

Conditions : -78°C in THF, followed by methylation with methyl iodide.

-

Outcome : Methylation at the ortho position relative to the trifluoromethyl group .

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group:

Salt Formation

The carboxylic acid forms salts with bases for improved solubility:

-

Example : Sodium salt preparation using NaHCO₃ in aqueous ethanol .

-

Characterization : Confirmed by IR loss of -OH stretch at 2500–3500 cm⁻¹ .

Key Data Tables

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)nicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, as an NSAID, it inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to better penetrate biological membranes and reach its target sites .

Comparison with Similar Compounds

Nicotinic acid derivatives with trifluoromethyl substitutions or analogous aromatic groups exhibit diverse pharmacological and physicochemical properties. Below is a detailed comparison:

Structural Analogs

Key Observations :

- Positional Isomerism: The location of the trifluoromethyl group on the pyridine ring significantly impacts biological activity. For example, Niflumic acid’s anti-inflammatory action relies on the 2-position CF₃ and amino-linked phenyl group, whereas 4-CF₃ analogs (e.g., TFNA) lack this activity .

- Functional Group Modifications: Replacing the amino linkage (as in Niflumic acid) with amide or ester groups alters bioavailability. For instance, N-(4-Trifluoromethylnicotinoyl)-glycine (CAS: N/A) is a glycine conjugate with reduced membrane permeability compared to Niflumic acid .

Pharmacological and Physicochemical Properties

| Property | Niflumic Acid | 4-(Trifluoromethyl)nicotinic Acid | 2-(Trifluoromethyl)nicotinic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 312.24 | 191.11 | 191.11 |

| LogP (Lipophilicity) | ~3.5 (high) | ~1.8 (moderate) | ~2.0 (moderate) |

| Solubility | Poor in water, soluble in DMSO | Moderate in polar solvents | Moderate in polar solvents |

| Metabolic Stability | High (due to CF₃ group) | Moderate | Moderate |

Pharmacodynamic Differences :

- Niflumic acid’s dual action (COX inhibition and CaCC blockade) is absent in simpler analogs like 2- or 4-CF₃ nicotinic acids, which lack the amino-phenyl moiety critical for COX binding .

- TFNA (4-CF₃) serves as a metabolite of flonicamid, an insecticide, highlighting its role in detoxification pathways rather than direct therapeutic action .

Biological Activity

2-(3-(Trifluoromethyl)phenyl)nicotinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 283.20 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and bioavailability of compounds, potentially influencing their interaction with biological targets.

Research indicates that this compound interacts with various biological receptors, modulating their activity. Notably, studies have shown that it may influence nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in several neurological disorders .

Antinociceptive Effects

A study assessing the antinociceptive properties of related compounds indicated that derivatives similar to this compound exhibit significant antinociceptive effects in formalin-induced pain models. These compounds demonstrated dose-dependent reductions in pain responses, suggesting potential applications in pain management .

Case Studies

- NMR Spectroscopy Analysis : A study utilized Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of related compounds. The analysis provided insights into the electronic environment of protons within the molecular structure, which is critical for understanding interactions with biological targets .

- In Vivo Efficacy : In vivo studies have demonstrated that nicotinic acid derivatives can enhance NAD+ levels in tumor models, indicating potential applications in cancer therapy. The modulation of metabolic pathways via these compounds may lead to improved therapeutic outcomes in NAPRT1-deficient tumors .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-(Trifluoromethyl)phenyl)nicotinic acid, and what analytical methods validate its purity?

- Synthesis : A cyclocondensation reaction starting from ethyl 4,4,4-trifluoroacetoacetate and a Vilsmeier-derived intermediate (e.g., compound 9) is a key route. Intramolecular cyclization yields the target compound, with yields influenced by reaction temperature (120–140°C) and catalyst choice (e.g., Pd/C) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) are standard methods. Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

- Impurity Analysis : Common impurities include trifluoromethylphenyl byproducts (e.g., 3-(Trifluoromethyl)phenethylamine). Use GC-MS or LC-MS to detect residual solvents (e.g., DMF) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : , , and NMR resolve structural features. The trifluoromethyl group () and aromatic protons () are diagnostic .

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions (e.g., carboxylic acid dimer formation) .

- FT-IR : Carboxylic acid O-H stretch () and C=O () confirm functional groups .

Q. How does this compound interact with pharmacological targets?

- Mechanism : Acts as a cyclooxygenase (COX) inhibitor, with preferential binding to COX-2. Use in vitro assays (e.g., prostaglandin E inhibition in RAW 264.7 cells) to validate activity .

- Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances lipophilicity and metabolic stability. Compare analogues (e.g., 3-fluorophenyl derivatives) to assess electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Factorial Design : Use a factorial design to test variables: temperature (120°C vs. 140°C), catalyst loading (5% vs. 10% Pd/C), and solvent (toluene vs. DMF). Response surface methodology (RSM) identifies optimal yield (>85%) and minimizes byproducts .

- Process Control : Implement inline FT-IR or Raman spectroscopy to monitor reaction progress and automate pH adjustments during crystallization .

Q. What computational strategies predict the compound’s binding affinity to non-canonical targets?

- Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 3LN1) to simulate binding. The carboxylic acid group forms salt bridges with Arg120 and Tyr355 .

- MD Simulations : Conduct 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Calculate binding free energy via MM-PBSA .

Q. How to resolve contradictions in spectral data for derivatives of this compound?

- Isotopic Labeling : Synthesize -labeled derivatives (e.g., -carboxylic acid) to clarify ambiguous NMR signals. Compare with unlabeled spectra to assign peaks .

- Dynamic NMR : For rotameric equilibria (e.g., hindered rotation around the C-N bond), perform variable-temperature NMR (e.g., 25–60°C) to observe coalescence effects .

Q. What theoretical frameworks guide the design of novel analogues with improved pharmacokinetics?

- Conceptual Framework : Link to the "bioisosteric replacement" theory. Replace the trifluoromethyl group with isosteres (e.g., CFCl or SF) and predict logP/clogP values via ChemAxon .

- ADMET Prediction : Use SwissADME or ADMETlab to model permeability (Caco-2), hepatic clearance (CYP3A4 inhibition), and toxicity (hERG binding) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.